N-(4-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds similar to the specified chemical have been synthesized and characterized for their inhibition activities against carbonic anhydrase I (hCA I) isoenzyme. These furan sulfonylhydrazones have demonstrated significant enzyme inhibition activities, which were evaluated through various spectroscopic and computational methods. Such inhibitors are crucial for understanding carbonic anhydrase's role in physiological processes and developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Gündüzalp et al., 2016).
High Yield Synthesis
A unique two-phase reaction system was investigated for producing furylmethane derivatives, highlighting an efficient method for synthesizing compounds with structural similarities to the target molecule. This method offers a high yield and clean synthesis approach, potentially applicable for producing related compounds in an environmentally friendly manner (Shinde & Rode, 2017).
COX-2 Inhibitors
Methanesulfonamide groups, similar to those in the target compound, have been found to significantly enhance COX-2 inhibitory activity when positioned on certain phenyl rings of 1,5-diarylpyrazoles. These findings contribute to the development of new anti-inflammatory drugs with potentially better safety profiles and efficacy (Singh et al., 2004).
Insecticidal Activity
Novel pyrazole methanesulfonates have been designed and tested for their insecticidal activity, demonstrating the potential of such compounds in developing new pest control agents. The research provides insights into structure-activity relationships that could guide the synthesis of more effective and safer insecticides (Finkelstein & Strock, 1997).
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)18(22)21-16(17-5-4-10-25-17)11-15(19-21)13-6-8-14(9-7-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOJYOUMJZWTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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